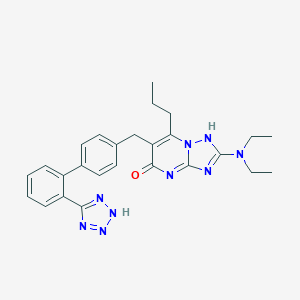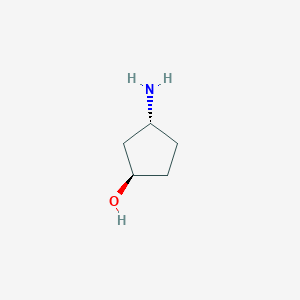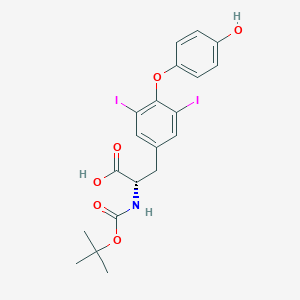
N-Desethylatevirdine
Overview
Description
N-Desethylatevirdine is a chemical compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It was first synthesized in the early 1990s as a potential treatment for HIV/AIDS. N-Desethylatevirdine is a derivative of the drug Efavirenz and has similar antiviral properties.
Mechanism of Action
N-Desethylatevirdine works by binding to the reverse transcriptase enzyme, which is essential for the replication of HIV. By binding to the enzyme, N-Desethylatevirdine prevents the virus from replicating and spreading in the body. This mechanism of action is similar to other N-Desethylatevirdine, such as Efavirenz and Nevirapine.
Biochemical and Physiological Effects:
N-Desethylatevirdine has been shown to have a good safety profile in animal studies. It is rapidly absorbed and metabolized in the body, with a half-life of approximately 4 hours. N-Desethylatevirdine has also been shown to penetrate the blood-brain barrier, which is important for the treatment of neurological complications of HIV.
Advantages and Limitations for Lab Experiments
N-Desethylatevirdine has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It has also been shown to be effective against both HIV-1 and HIV-2 viruses. However, one limitation of N-Desethylatevirdine is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-Desethylatevirdine. One area of research is the development of new N-Desethylatevirdine based on the structure of N-Desethylatevirdine. Another area of research is the investigation of N-Desethylatevirdine in combination therapy with other antiretroviral drugs. Additionally, N-Desethylatevirdine could be studied for its potential use in the treatment of other viral infections.
Synthesis Methods
The synthesis of N-Desethylatevirdine involves several steps. The first step is the protection of the amino group of the starting material, which is a derivative of Efavirenz. This is followed by the introduction of a benzyl group at the N-1 position of the pyridine ring. Next, the amino group is deprotected, and the resulting compound is coupled with a chloroethyl group. Finally, the benzyl group is removed to obtain N-Desethylatevirdine.
Scientific Research Applications
N-Desethylatevirdine has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of HIV-1 and HIV-2 viruses by blocking the reverse transcriptase enzyme. N-Desethylatevirdine has also been investigated for its potential use in combination therapy with other antiretroviral drugs.
properties
IUPAC Name |
[4-(3-aminopyridin-2-yl)piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-14-4-5-16-13(11-14)12-17(22-16)19(25)24-9-7-23(8-10-24)18-15(20)3-2-6-21-18/h2-6,11-12,22H,7-10,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZONHYLJPPDDNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166869 | |
| Record name | N-Desethylatevirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desethylatevirdine | |
CAS RN |
160360-41-8 | |
| Record name | N-Desethylatevirdine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160360418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desethylatevirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)




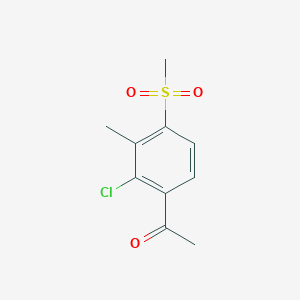
![Methyl 1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B62007.png)
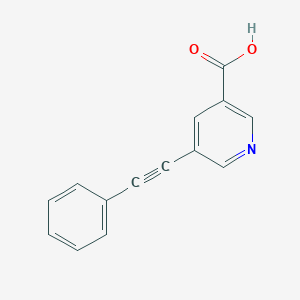


![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B62023.png)
